molecular formula C17H28N2O4 B2724798 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide CAS No. 899963-14-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide

Cat. No.: B2724798
CAS No.: 899963-14-5
M. Wt: 324.421
InChI Key: SPZQNNIUMKJGRG-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide is a useful research compound. Its molecular formula is C17H28N2O4 and its molecular weight is 324.421. The purity is usually 95%.
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Scientific Research Applications

Receptor Modulation and Biological Activity

  • Research has shown that derivatives structurally related to 1,4-dioxaspiro[4.5]decane, a core structure similar to the query compound, have been explored for their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Compounds emerged from these studies as promising α1 receptor antagonists and 5-HT1AR agonists, indicating potential for the development of more selective ligands for these receptors (Franchini et al., 2014). Further research extended to derivatives obtained by modifying heterocyclic rings and amine chains, leading to novel 5-HT1AR partial agonists with promising neuroprotective activity and antinociceptive effects, suggesting strategies for pain control (Franchini et al., 2017).

Synthesis and Chemical Properties

  • The synthesis of novel spirocyclic and heterocyclic compounds has been a focus, with methodologies developed to create functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural sub-units in several classes of bioactive compounds, underscoring the versatility and importance of such spirocyclic structures in medicinal chemistry (Santos et al., 2000).

Antimalarial Activity

  • Medium-sized 1,2,4,5-tetraoxacycloalkanes, similar in structure to the query compound, have shown considerable potential as new, inexpensive, and potent antimalarial drugs. This highlights the potential of utilizing spirocyclic oxalamide derivatives in the development of novel antimalarial agents (Kim et al., 2001).

Novel Synthetic Approaches

  • Research into vic-dioxime ligands containing the 1,3-dioxolane ring demonstrates the innovative synthetic approaches being developed to create complex molecules with potential applications in coordination chemistry and possibly in catalysis or materials science (Canpolat & Kaya, 2004).

Potential for Nociceptor Modulation

  • Nonsteroid anti-inflammatory drugs (NSAIDs) have been shown to inhibit both the activity and inflammation-induced expression of acid-sensing ion channels (ASICs) in nociceptors. This suggests that compounds affecting ASICs could have therapeutic potential in inflammation and pain management, indicating a potential research direction for compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide (Voilley et al., 2001).

Properties

IUPAC Name

N'-cycloheptyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4/c20-15(16(21)19-13-7-3-1-2-4-8-13)18-11-14-12-22-17(23-14)9-5-6-10-17/h13-14H,1-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQNNIUMKJGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.